Ondansetron

Description

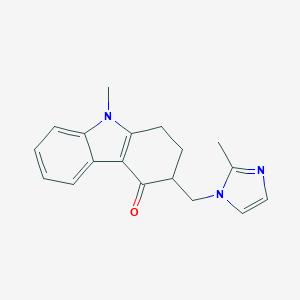

Structure

3D Structure

Properties

IUPAC Name |

9-methyl-3-[(2-methylimidazol-1-yl)methyl]-2,3-dihydro-1H-carbazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O/c1-12-19-9-10-21(12)11-13-7-8-16-17(18(13)22)14-5-3-4-6-15(14)20(16)2/h3-6,9-10,13H,7-8,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FELGMEQIXOGIFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CC2CCC3=C(C2=O)C4=CC=CC=C4N3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

103639-04-9 (mono-hydrochloride dihydrate), 99614-01-4 (mono-hydrochloride) | |

| Record name | Ondansetron [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099614025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8023393 | |

| Record name | Ondansetron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ondansetron | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005035 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Sparingly soluble in water, Very soluble in acid solutions | |

| Record name | Ondansetron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8304 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from methanol | |

CAS No. |

99614-02-5 | |

| Record name | Ondansetron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99614-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ondansetron [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099614025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ondansetron | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00904 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ondansetron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4H-Carbazol-4-one, 1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.918 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ONDANSETRON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4AF302ESOS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ondansetron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8304 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ondansetron | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005035 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

231-232 °C, 231 - 232 °C | |

| Record name | Ondansetron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8304 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ondansetron | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005035 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Ondansetron's Mechanism of Action on Central 5-HT3 Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ondansetron, a carbazole (B46965) derivative, is a potent and highly selective competitive antagonist of the serotonin (B10506) type 3 (5-HT3) receptor.[1][2] Its primary therapeutic action as an antiemetic is mediated through the blockade of these ligand-gated ion channels both peripherally on vagal nerve terminals and centrally in the chemoreceptor trigger zone (CTZ) of the area postrema.[1][3] This guide provides an in-depth technical overview of this compound's mechanism of action on central 5-HT3 receptors, detailing its binding kinetics, the downstream signaling consequences of receptor antagonism, and the experimental protocols used to elucidate these properties.

Introduction to 5-HT3 Receptors

The 5-HT3 receptor is unique among serotonin receptors as it is a ligand-gated ion channel, a member of the Cys-loop superfamily.[4] Composed of five subunits arranged around a central ion-conducting pore, the binding of serotonin triggers a conformational change that opens the channel, allowing for the rapid influx of cations, primarily Na+ and K+, and to a lesser extent Ca2+, leading to neuronal depolarization.[4][5] In the central nervous system, 5-HT3 receptors are concentrated in areas crucial for emetic and visceral sensory pathways, including the nucleus of the solitary tract and the chemoreceptor trigger zone.[6]

This compound's Interaction with the 5-HT3 Receptor

This compound functions as a competitive antagonist, binding to the orthosteric site of the 5-HT3 receptor, the same site as the endogenous ligand serotonin.[1][7] This binding prevents the conformational changes necessary for channel opening, thereby inhibiting the downstream signaling cascade. High-resolution cryogenic electron microscopy (cryo-EM) structures of the 5-HT3A receptor in complex with this compound have revealed the specific molecular interactions that stabilize the receptor in a non-conducting state.[8][9]

Binding Affinity and Kinetics

The affinity of this compound for the 5-HT3 receptor is high and has been quantified through various experimental techniques, primarily radioligand binding assays.

| Parameter | Value | Species/Tissue | Radioligand | Reference |

| pKi | 8.70 (8.64-8.77) | Rat cerebral cortex | [3H]GR65630 | [10] |

| Ki | 6.16 nM | Not Specified | Not Specified | [11] |

| pA2 | 8.63 (8.23-9.68) | Rat vagus nerve | Not Specified | [10] |

Table 1: Quantitative Binding Data for this compound at the 5-HT3 Receptor

Functional Antagonism

Electrophysiological studies, such as patch-clamp recordings, have been instrumental in characterizing the functional consequences of this compound's binding to the 5-HT3 receptor. These studies typically measure the inhibition of serotonin-evoked inward currents in cells expressing 5-HT3 receptors.

| Cell Type | Agonist | This compound Concentration | Effect | Reference |

| HEK 293 cells (expressing 5-HT3A) | 10 µM 5-HT | 1 nM | Inhibition of inward current | [12] |

| Xenopus oocytes (expressing mouse 5-HT3A) | 5-HT | 0.64 nM | 63% Imax, EC50: 1.1 ± 0.4 µM | [13] |

| Xenopus oocytes (expressing mouse 5-HT3A) | 5-HT | 4.5 nM | 61% Imax, EC50: 9 ± 29 µM | [13] |

Table 2: Quantitative Data on the Functional Antagonism of 5-HT3 Receptors by this compound

Signaling Pathways Modulated by this compound

By blocking the ionotropic function of central 5-HT3 receptors, this compound prevents the rapid depolarization of neurons in key central nervous system regions. The downstream signaling cascade initiated by 5-HT3 receptor activation, which is consequently inhibited by this compound, involves calcium-dependent pathways.

Activation of 5-HT3 receptors leads to an influx of Ca2+, which can then act as a second messenger to activate downstream signaling molecules such as Calmodulin (CaM) and Calcium/calmodulin-dependent protein kinase II (CaMKII).[14] This can subsequently lead to the activation of the Extracellular signal-regulated kinase (ERK) pathway.[14] this compound's blockade of the initial Ca2+ influx prevents the initiation of this cascade.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of this compound with central 5-HT3 receptors.

Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the binding affinity (Ki) of this compound for the 5-HT3 receptor.[15][16]

Objective: To quantify the affinity of this compound for the 5-HT3 receptor.

Materials:

-

Membrane Preparation: Cell membranes from HEK293 cells stably expressing the human 5-HT3A receptor or from rat cerebral cortex.[15][16]

-

Radioligand: [3H]granisetron or [3H]GR65630.[15]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[16]

-

Non-specific Binding Control: 10 µM granisetron (B54018).[15]

-

Test Compound: this compound at various concentrations.

-

Filtration System: 96-well harvester with glass fiber filters (e.g., GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[17]

-

Scintillation Counter and Cocktail.

Procedure:

-

Membrane Preparation:

-

Homogenize cells or tissue in ice-cold lysis buffer.

-

Centrifuge to pellet the membranes.

-

Wash the pellet and resuspend in assay buffer.

-

Determine protein concentration via a standard assay (e.g., BCA).[15]

-

-

Assay Setup (in a 96-well plate, in triplicate):

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[17]

-

Filtration: Rapidly terminate the incubation by vacuum filtration through the pre-soaked glass fiber filters.[15]

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[15]

-

Quantification: Dry the filters, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.[15]

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 of this compound from the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the recording of 5-HT-evoked currents in cells expressing 5-HT3 receptors and the subsequent application of this compound to measure its inhibitory effect.[5][18]

Objective: To characterize the functional antagonism of this compound on 5-HT3 receptor-mediated currents.

Materials:

-

Cell Preparation: HEK293 cells transiently or stably expressing the human 5-HT3A receptor, or Xenopus oocytes injected with 5-HT3A receptor cRNA.[3][13]

-

External Solution (aCSF): (in mM) 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 D-Glucose; pH adjusted to 7.4.[19]

-

Internal Solution: (in mM) 140 CsCl, 2 MgCl2, 10 HEPES, 10 EGTA; pH adjusted to 7.2 with CsOH.[18]

-

Agonist: Serotonin (5-HT) stock solution.

-

Antagonist: this compound stock solution.

-

Patch-Clamp Setup: Inverted microscope, micromanipulators, patch-clamp amplifier, data acquisition system, and perfusion system.

Procedure:

-

Cell Preparation: Plate cells on glass coverslips 24-48 hours post-transfection.[18]

-

Recording Setup:

-

Transfer a coverslip to the recording chamber and perfuse continuously with external solution.

-

Pull borosilicate glass pipettes to a resistance of 3-6 MΩ when filled with internal solution.[5]

-

Establish a whole-cell recording configuration on a target cell.

-

-

Data Acquisition:

-

Clamp the cell at a holding potential of -60 mV.[5]

-

Acquire data using a patch-clamp amplifier and software.

-

-

Agonist Application:

-

Apply a known concentration of 5-HT (e.g., 10 µM) for a short duration (e.g., 2 seconds) to evoke a baseline inward current.[12]

-

Ensure a stable and reproducible response with adequate washout periods.

-

-

Antagonist Application:

-

Pre-incubate the cell with the desired concentration of this compound by adding it to the perfusion solution for 2-5 minutes.[5]

-

Co-apply 5-HT and this compound and record the peak inward current.

-

-

Data Analysis:

-

Measure the peak amplitude of the inward current in the absence and presence of this compound.

-

Calculate the percentage of inhibition.

-

To determine the IC50, repeat the antagonist application with a range of this compound concentrations and fit the data to a dose-response curve.

-

In Vivo Microdialysis

This protocol provides a general framework for measuring the effect of this compound on neurotransmitter levels in specific brain regions of freely moving animals.[20][21]

Objective: To investigate the in vivo effects of this compound on central neurotransmitter systems, such as dopamine (B1211576) and serotonin.

Materials:

-

Subjects: Adult male rats.

-

Surgical Equipment: Stereotaxic apparatus, drill, anesthesia.

-

Microdialysis Probes and Guide Cannulae.

-

Perfusion Pump and Fraction Collector.

-

Artificial Cerebrospinal Fluid (aCSF).

-

This compound solution for administration (e.g., subcutaneous).

-

Analytical System: High-performance liquid chromatography with electrochemical detection (HPLC-ED) or mass spectrometry (LC-MS/MS) for neurotransmitter quantification.[22]

Procedure:

-

Surgical Implantation:

-

Anesthetize the rat and place it in the stereotaxic apparatus.

-

Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens or striatum).

-

Allow for a post-operative recovery period.

-

-

Microdialysis Experiment:

-

Insert the microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).[21]

-

Allow for a stabilization period (1-2 hours) to establish a stable baseline.[21]

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).[21]

-

-

Drug Administration: Administer this compound (e.g., 0.2 or 1.0 mg/kg, s.c.).[23]

-

Sample Collection: Continue collecting dialysate samples for several hours post-administration.

-

Neurochemical Analysis: Analyze the dialysate samples for concentrations of dopamine, serotonin, and their metabolites using HPLC-ED or LC-MS/MS.

-

Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels and analyze for significant changes over time.

References

- 1. benchchem.com [benchchem.com]

- 2. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]

- 3. 5-HT3 Receptors on Mitochondria Influence Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. rcsb.org [rcsb.org]

- 9. High-resolution structures of multiple 5-HT3AR-setron complexes reveal a novel mechanism of competitive inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparative study of the affinities of the 5-HT3 receptor antagonists, YM060, YM114 (KAE-393), granisetron and this compound in rat vagus nerve and cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetic profile of the selective 5-HT3 receptor antagonist this compound in the rat: an original study and a minireview of the behavioural pharmacological literature in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. This compound and Granisetron Binding Orientation in the 5-HT3 Receptor Determined by Unnatural Amino Acid Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. benchchem.com [benchchem.com]

- 19. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]

- 20. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. Bioanalytical considerations for quantification of this compound in rat microdialysis study using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Effects of chronic administration of this compound (GR38032F), a selective 5-HT3 receptor antagonist, on monoamine metabolism in mesolimbic and nigrostriatal dopaminergic neurons and on striatal D2-receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

Ondansetron's Binding Affinity for Serotonin Receptor Subtypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ondansetron is a potent and highly selective serotonin (B10506) 5-HT3 receptor antagonist, a cornerstone in the management of nausea and vomiting, particularly that induced by chemotherapy and radiotherapy.[1][2] Its therapeutic efficacy is rooted in its specific interaction with the 5-HT3 receptor, a ligand-gated ion channel, thereby blocking the action of serotonin (5-hydroxytryptamine, 5-HT).[3][4] This technical guide provides an in-depth analysis of this compound's binding affinity for various serotonin receptor subtypes and other neurotransmitter receptors. It includes a comprehensive summary of quantitative binding data, detailed experimental protocols for affinity determination, and visualizations of relevant signaling pathways and experimental workflows.

Quantitative Binding Affinity of this compound

This compound exhibits a high affinity and remarkable selectivity for the 5-HT3 receptor subtype.[5][6] Its binding affinity for other 5-HT receptor subtypes and different classes of receptors is significantly lower, underscoring its specific pharmacological profile.[7][8] The following tables summarize the quantitative data on this compound's binding affinity, primarily expressed as pKi (the negative logarithm of the inhibitory constant, Ki) and Ki values. A higher pKi value indicates a higher binding affinity.

| Receptor Subtype | pKi | Ki (nM) | Species | Reference |

| 5-HT3 | 8.70 (8.64-8.77) | ~2.0 | Rat | [7] |

| 5-HT3 | - | 6.16 | - | [9] |

| 5-HT3 | 8.07 | - | - | [10] |

Table 1: this compound Binding Affinity for the 5-HT3 Receptor

| Receptor Subtype | Affinity Description | Species | Reference |

| 5-HT1A | Low affinity | Rat | [7] |

| 5-HT1B | Binds at higher concentrations | - | [8][11] |

| 5-HT1C | Binds at higher concentrations | - | [8][11] |

| 5-HT2 | Low affinity | Rat | [7] |

| Dopamine D2 | Low affinity | Rat | [7] |

| Adrenergic α1 | Low affinity; binds at higher concentrations | Rat | [7][11] |

| Adrenergic α2 | Low affinity | Rat | [7] |

| Muscarinic M2 | Low affinity | Rat | [7] |

| µ-Opioid | Low affinity; binds at higher concentrations | Rat | [7][8][11] |

| Histamine H1 | Low affinity | Rat | [7] |

| Benzodiazepine | Low affinity | Rat | [7] |

Table 2: this compound Selectivity Profile for Other Receptor Subtypes

Experimental Protocols

The determination of this compound's binding affinity is primarily achieved through in vitro radioligand binding assays. These assays measure the competition between this compound and a radiolabeled ligand for binding to the target receptor.

Radioligand Binding Assay for 5-HT3 Receptor Affinity

This protocol describes a competitive binding assay to determine the inhibitory constant (Ki) of this compound for the 5-HT3 receptor.[11][12]

1. Materials:

-

Membrane Preparation: Cell membranes from a cell line stably expressing the human 5-HT3 receptor (e.g., HEK293 cells) or from rat cerebral cortex.[7][11]

-

Radioligand: A high-affinity 5-HT3 receptor antagonist radioligand such as [3H]GR65630 or [3H]granisetron.[7][11]

-

Test Compound: this compound.

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.[11]

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-labeled 5-HT3 receptor antagonist like granisetron (B54018) to determine non-specific binding.[11]

-

Filtration System: A 96-well harvester with glass fiber filters (e.g., GF/C), pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filters.[11]

-

Scintillation Counter and Scintillation Fluid: For quantifying the radioactivity bound to the filters.

2. Procedure:

-

Membrane Preparation:

-

Homogenize the cells or tissue in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the pellet with fresh assay buffer and resuspend it to a specific protein concentration, determined by a standard protein assay (e.g., BCA assay).[11]

-

-

Binding Assay:

-

In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand + buffer), non-specific binding (membranes + radioligand + non-specific binding control), and competitive binding (membranes + radioligand + varying concentrations of this compound).[11]

-

Incubate the plate at a specified temperature (e.g., room temperature) for a duration sufficient to reach equilibrium (e.g., 60 minutes).[12]

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[11]

-

Wash the filters with cold wash buffer to remove any unbound radioligand.

-

-

Scintillation Counting:

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity on each filter using a scintillation counter.[11]

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathways and Experimental Workflows

5-HT3 Receptor Signaling Pathway

The 5-HT3 receptor is a ligand-gated ion channel.[13] Upon binding of serotonin, the channel opens, leading to a rapid influx of cations (primarily Na+ and K+), resulting in neuronal depolarization and the generation of an excitatory postsynaptic potential.[11] this compound, as a competitive antagonist, binds to the receptor at or near the serotonin binding site, preventing the channel from opening and thereby blocking the downstream signaling cascade.[3][13]

Caption: 5-HT3 receptor signaling and this compound blockade.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the typical workflow for a radioligand binding assay to determine the binding affinity of a test compound like this compound.[11]

Caption: Workflow for a 5-HT3 radioligand binding assay.

Logical Relationship of this compound's Binding Selectivity

This diagram illustrates the high selectivity of this compound for the 5-HT3 receptor compared to its significantly lower affinity for other receptor subtypes.

Caption: this compound's receptor binding selectivity.

Conclusion

This compound's pharmacological profile is characterized by its high-affinity and selective binding to the 5-HT3 receptor. This specificity is the foundation of its clinical efficacy as an antiemetic and is supported by extensive in vitro binding data. The experimental protocols and workflows outlined in this guide provide a framework for the continued investigation and characterization of this compound and novel 5-HT3 receptor modulators. A thorough understanding of its binding characteristics is paramount for researchers and professionals in the field of drug development and neuroscience.

References

- 1. This compound: a serotonin receptor (5-HT3) antagonist for antineoplastic chemotherapy-induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [this compound: a specific 5-HT3 serotonin receptor inhibitor, a new antiemetic in oncology] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. This compound. A review of its pharmacology and preliminary clinical findings in novel applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Comparative study of the affinities of the 5-HT3 receptor antagonists, YM060, YM114 (KAE-393), granisetron and this compound in rat vagus nerve and cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]

- 9. selleckchem.com [selleckchem.com]

- 10. karger.com [karger.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. This compound and Granisetron Binding Orientation in the 5-HT3 Receptor Determined by Unnatural Amino Acid Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Pharmacology of Ondansetron and its Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ondansetron, a cornerstone of antiemetic therapy, is a selective antagonist of the 5-hydroxytryptamine-3 (5-HT3) receptor.[1] Marketed as a racemic mixture of its two enantiomers, R-(-)-ondansetron and S-(+)-ondansetron, the drug exhibits significant stereoselectivity in its pharmacodynamic and pharmacokinetic properties. This guide provides a comprehensive technical overview of the molecular pharmacology of this compound and its individual enantiomers, detailing its mechanism of action, receptor binding kinetics, signaling pathways, and metabolic fate. Furthermore, it furnishes detailed experimental protocols for key in vitro assays and presents quantitative data in a structured format to facilitate comparative analysis.

Molecular Pharmacology of this compound

Mechanism of Action

This compound exerts its antiemetic effects by selectively and competitively binding to 5-HT3 receptors. These receptors are ligand-gated ion channels located on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) in the central nervous system.[2] When activated by serotonin (B10506) (5-HT), these channels open, allowing for a rapid influx of cations (primarily Na⁺ and Ca²⁺), leading to neuronal depolarization and the initiation of the vomiting reflex.[3] this compound blocks this binding, thereby preventing the activation of the 5-HT3 receptor and inhibiting the emetic signal.[2]

Enantioselectivity: R-(-)- and S-(+)-Ondansetron

This compound possesses a single chiral center, leading to the existence of R-(-)- and S-(+)-enantiomers. Research indicates that the R-(-)-enantiomer is the more potent of the two. One study noted that R-(-)-ondansetron was approximately eightfold more potent than S-(+)-ondansetron in displacing the 2-methyl-5-HT concentration-response curve in guinea pig ileum.[4] This difference in potency underscores the importance of considering the stereochemistry of this compound in both research and clinical contexts.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound and its enantiomers. It is important to note that direct comparative human data for the binding affinity and functional potency of the individual enantiomers is limited in the publicly available literature.

Table 1: 5-HT3 Receptor Binding Affinity (Ki)

| Compound | Receptor/Tissue | Radioligand | Ki (nM) | Reference |

| (±)-Ondansetron | Rat Cerebral Cortex | [³H]GR65630 | ~1.99 | [5] |

| (±)-Ondansetron | Human 5-HT3A Receptor | [³H]Granisetron | 0.47 - 6.16 | [2] |

Table 2: Functional Antagonist Potency (IC₅₀)

| Compound | Cell Line | Agonist | IC₅₀ (nM) | Reference |

| (±)-Ondansetron | HEK293 | 5-HT | 0.44 |

Table 3: Comparative Human Pharmacokinetic Parameters of this compound Enantiomers

| Parameter | R-(-)-Ondansetron | S-(+)-Ondansetron | Racemic this compound | Reference |

| Half-life (t½) | Higher | Lower | 3-6 hours | [6] |

| AUC | Higher in CYP3A5 low expressors | Higher in CYP2D6 poor metabolizers | - | [7] |

| Clearance (CL) | Lower | Higher | ~0.45 L/h/kg | [8] |

| Volume of Distribution (Vd) | - | - | ~160 L | [9] |

| Protein Binding | - | - | 70-76% | [4][9] |

Signaling Pathways and Experimental Workflows

5-HT3 Receptor Signaling Pathway

The 5-HT3 receptor is a ligand-gated ion channel. Upon agonist binding, the channel opens, leading to cation influx and membrane depolarization. This initial event can trigger a cascade of downstream signaling events.

5-HT3 Receptor Signaling Pathway

Experimental Workflow: Radioligand Binding Assay

This workflow outlines the key steps in a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound enantiomers.

Radioligand Binding Assay Workflow

Detailed Experimental Protocols

Radioligand Binding Assay for 5-HT3 Receptor

Objective: To determine the binding affinity (Ki) of R-(-)- and S-(+)-ondansetron for the human 5-HT3 receptor.

Materials:

-

Cell Membranes: Membranes from HEK293 cells stably expressing the human 5-HT3A receptor.

-

Radioligand: [³H]Granisetron (specific activity ~40-60 Ci/mmol).

-

Assay Buffer: 50 mM HEPES, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Test Compounds: R-(-)-ondansetron and S-(+)-ondansetron, serially diluted.

-

Non-specific Binding Control: 10 µM unlabeled granisetron.

-

Filtration Apparatus: 96-well cell harvester with GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine.

-

Scintillation Counter and Cocktail.

Procedure:

-

Membrane Preparation:

-

Culture HEK293 cells expressing the human 5-HT3A receptor to confluency.

-

Harvest cells and homogenize in ice-cold lysis buffer.

-

Centrifuge at 1,000 x g to remove nuclei and debris.

-

Centrifuge the supernatant at 40,000 x g to pellet the membranes.

-

Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of approximately 1 mg/mL.

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: 50 µL of cell membranes, 50 µL of [³H]Granisetron (final concentration ~0.5 nM), and 150 µL of assay buffer.

-

Non-specific Binding: 50 µL of cell membranes, 50 µL of [³H]Granisetron, 50 µL of 10 µM granisetron, and 100 µL of assay buffer.

-

Competitive Binding: 50 µL of cell membranes, 50 µL of [³H]Granisetron, and 100 µL of varying concentrations of R-(-)- or S-(+)-ondansetron.

-

-

Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.

-

Filtration: Terminate the assay by rapid vacuum filtration through the pre-soaked glass fiber filters. Wash the filters three times with ice-cold wash buffer.

-

Quantification: Transfer the filters to scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the competitor.

-

Determine the IC₅₀ value (concentration of competitor that inhibits 50% of specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

-

In Vitro Calcium Flux Functional Assay

Objective: To determine the functional potency (IC₅₀) of R-(-)- and S-(+)-ondansetron as antagonists of the human 5-HT3 receptor.

Materials:

-

Cell Line: HEK293 cells stably expressing the human 5-HT3A receptor.

-

Calcium Indicator Dye: Fluo-4 AM.

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Agonist: Serotonin (5-HT).

-

Test Compounds: R-(-)-ondansetron and S-(+)-ondansetron, serially diluted.

-

Fluorescence Microplate Reader (e.g., FLIPR).

Procedure:

-

Cell Plating: Seed HEK293-h5-HT3A cells into 96-well black-walled, clear-bottom plates and culture overnight.

-

Dye Loading:

-

Prepare a Fluo-4 AM loading solution in assay buffer according to the manufacturer's instructions.

-

Remove the culture medium and add the Fluo-4 AM loading solution to each well.

-

Incubate for 60 minutes at 37°C in the dark.

-

-

Compound Incubation:

-

Wash the cells with assay buffer.

-

Add varying concentrations of R-(-)- or S-(+)-ondansetron to the wells and incubate for 15-30 minutes at room temperature.

-

-

Signal Detection:

-

Place the plate in a fluorescence microplate reader.

-

Measure baseline fluorescence (Excitation: ~494 nm, Emission: ~516 nm).

-

Add serotonin to a final concentration that elicits a submaximal response (e.g., EC₈₀, approximately 1 µM).

-

Record the fluorescence intensity over time (typically 60-120 seconds).

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Plot the percentage inhibition of the serotonin-induced response against the log concentration of the antagonist.

-

Calculate the IC₅₀ value (concentration of antagonist that inhibits 50% of the maximal response to serotonin).

-

Stereoselective Metabolism

The metabolism of this compound is primarily hepatic and is mediated by multiple cytochrome P450 (CYP) enzymes, including CYP1A2, CYP2D6, and CYP3A4.[6] The metabolism is stereoselective, with different enzymes preferentially metabolizing each enantiomer.

-

S-(+)-Ondansetron: Primarily metabolized by CYP2D6.[7] Individuals with different CYP2D6 genotypes (e.g., poor, intermediate, extensive, or ultrarapid metabolizers) will exhibit varying plasma concentrations of the S-(+)-enantiomer.[7]

-

R-(-)-Ondansetron: Mainly influenced by CYP3A activity.[7] For instance, individuals with low CYP3A5 expression tend to have higher plasma concentrations of the R-(-)-enantiomer.[7]

This differential metabolism contributes to the variability in drug response observed among patients.

Chiral Separation Methodology

The analysis of this compound's enantiomers requires chiral separation techniques, most commonly High-Performance Liquid Chromatography (HPLC).

Typical Chiral HPLC Method:

-

Column: A chiral stationary phase, such as a cellulose-based column (e.g., Chiralcel OD-R), is commonly used.[4]

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) formate) is often employed in a gradient or isocratic elution.[4]

-

Detection: UV detection at a wavelength of approximately 216 nm is suitable for quantifying the separated enantiomers.

-

Sample Preparation: Plasma or serum samples typically require a protein precipitation step followed by liquid-liquid or solid-phase extraction to isolate the drug from biological matrices before injection onto the HPLC system.[10]

Conclusion

The molecular pharmacology of this compound is characterized by its selective antagonism of the 5-HT3 receptor and the significant stereoselectivity of its enantiomers. The R-(-)-enantiomer is more potent, and the two enantiomers exhibit different pharmacokinetic profiles due to stereoselective metabolism by CYP enzymes. A thorough understanding of these properties, facilitated by the experimental protocols detailed herein, is crucial for researchers and drug development professionals working to optimize antiemetic therapies and develop novel 5-HT3 receptor modulators. Further research to precisely quantify the binding and functional characteristics of the individual enantiomers in human receptor systems will be invaluable in refining our understanding of this important therapeutic agent.

References

- 1. Pharmacokinetics of R-(-)this compound compared with that of S-(-)this compound in rats using an LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 5-HT3 receptor - Wikipedia [en.wikipedia.org]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. ClinPGx [clinpgx.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. This compound clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantitative determination of this compound in human plasma by enantioselective liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Ondansetron Signaling in Neuronal Cell Lines: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Ondansetron is a first-generation 5-hydroxytryptamine-3 (5-HT3) receptor antagonist widely utilized for its antiemetic properties.[1] Its mechanism of action is centered on the competitive and selective blockade of 5-HT3 receptors, which are ligand-gated ion channels predominantly expressed in the central and peripheral nervous systems.[2][3] In neuronal cells, the binding of serotonin (B10506) to these receptors initiates a rapid influx of cations, leading to membrane depolarization. This compound prevents this activation.[4] While this primary mechanism is well-characterized, emerging research suggests that this compound's effects may extend to the modulation of downstream intracellular signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, and may have off-target effects on other neuronal receptors and enzymes. This technical guide provides an in-depth overview of the known and putative signaling pathways of this compound in neuronal cell lines, presents available quantitative data, details key experimental protocols, and visualizes the molecular interactions and workflows.

Core Mechanism of Action: 5-HT3 Receptor Antagonism

The principal mechanism of this compound in neuronal cells is its function as a selective, competitive antagonist at the 5-HT3 receptor.[3] The 5-HT3 receptor is unique among serotonin receptors as it is a non-selective cation channel, permeable to sodium (Na+), potassium (K+), and calcium (Ca2+) ions.[4]

Upon binding of the endogenous ligand, serotonin, the channel opens, leading to a rapid influx of cations. This influx causes a fast, transient depolarization of the neuronal membrane, propagating an excitatory signal. In presynaptic terminals, the associated calcium influx can trigger the release of various neurotransmitters.[4]

This compound, due to its structural similarity to serotonin, binds to the same orthosteric site on the receptor.[1][3] However, this binding does not induce the conformational change required for channel opening. By occupying the binding site, this compound effectively prevents serotonin from activating the receptor, thus inhibiting the downstream depolarization and subsequent neuronal signaling events.[2]

Downstream and Off-Target Signaling Pathways

While direct blockade of the 5-HT3 ion channel is the primary action, evidence from various cell types suggests this compound can influence intracellular signaling cascades. The relevance of these pathways in specific neuronal cell lines is an active area of investigation.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK/ERK pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. In PC12 cells, serotonin is known to stimulate the phosphorylation and activation of ERK.[5] By blocking the initial stimulus (serotonin binding), this compound is inferred to prevent this activation.

Furthermore, studies in non-neuronal cells have shown a more direct modulatory role. In human platelets, this compound was found to attenuate the phosphorylation of p38 MAPK and ERK2.[6] In a rat model, the hepato-protective effects of this compound were dependent on the p38 MAPK signaling pathway.[7] These findings suggest that this compound's influence may extend beyond simple receptor antagonism to modulate key kinase cascades, a hypothesis that warrants further exploration in neuronal models like SH-SY5Y and PC-12 cells.

CREB Signaling

The cAMP Response Element-Binding Protein (CREB) is a transcription factor that plays a pivotal role in neuronal plasticity, survival, and memory.[8][9] CREB activation is typically triggered by its phosphorylation by several kinases, including Protein Kinase A (PKA), Ca2+/calmodulin-dependent protein kinases (CaMKs), and kinases downstream of the MAPK/ERK pathway.[10]

Given that this compound blocks Ca2+ influx through the 5-HT3 receptor and may inhibit the MAPK/ERK pathway, it can be hypothesized that this compound prevents the downstream activation of CREB. This would occur by inhibiting two of the major upstream pathways that lead to CREB phosphorylation.

Other Neuronal Targets

Recent studies have identified other potential targets for this compound in the nervous system, suggesting a broader pharmacological profile than previously understood.

-

Cholinesterases: this compound acts as an inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1] This action could modulate cholinergic signaling, which is critical for cognitive function.

-

Glycine (B1666218) Receptors: In dissociated rat hippocampal neurons, this compound was shown to competitively inhibit glycine-induced currents, suggesting an interaction with the inhibitory glycine receptor.[11]

-

hERG Potassium Channels: In HEK-293 cells, this compound inhibited cloned human hERG K+ channels.[12] This has implications for cardiac safety but also for neuronal excitability, as these channels contribute to membrane repolarization.

Quantitative Data

The following table summarizes the available quantitative data for this compound's interaction with various molecular targets. It is important to note the specific system in which these values were determined.

| Target | Parameter | Value | Species / System | Citation |

| Acetylcholinesterase (AChE) | IC50 | 33 µM | Electrophorus electricus | [1] |

| Butyrylcholinesterase (BChE) | IC50 | 2.5 µM | Equine Serum | [1] |

| Acetylcholinesterase (AChE) | Kᵢ | 35 µM | Electrophorus electricus | [1] |

| Butyrylcholinesterase (BChE) | Kᵢ | 6.1 µM | Equine Serum | [1] |

| Glycine Receptor | IC50 | ~25 µM | Rat Hippocampal Neurons | [11] |

| hERG K+ Channel | IC50 | 0.81 µM | Human (in HEK-293 cells) | [12] |

Key Experimental Protocols

Reproducible investigation of this compound's signaling pathways relies on standardized experimental procedures. Below are detailed methodologies for key assays.

Protocol: Western Blotting for Phospho-ERK Analysis in PC-12 Cells

This protocol is designed to assess the effect of this compound on serotonin-induced ERK phosphorylation.

-

Cell Culture: Culture PC-12 cells in F12K medium supplemented with 15% horse serum and 2.5% fetal bovine serum at 37°C with 5% CO2. For experiments, plate 2.0 x 10⁵ cells per well in a poly-L-lysine-coated 12-well plate.[13]

-

Serum Starvation: After 24 hours, replace the growth medium with serum-free F12K medium and incubate for an additional 18-24 hours to reduce basal kinase activity.

-

Drug Treatment:

-

Pre-incubate cells with this compound (e.g., 1 µM) or vehicle (DMSO) for 30 minutes.

-

Stimulate the cells with Serotonin (e.g., 10 µM) for 5-10 minutes, which is the typical peak time for ERK activation.[5]

-

-

Cell Lysis: Immediately place the plate on ice, aspirate the medium, and wash once with ice-cold PBS. Add 100 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.[14]

-

Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel. Perform electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF membrane.[14]

-

Immunoblotting:

-

Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-ERK1/2 (p-ERK) overnight at 4°C, following the manufacturer's recommended dilution.

-

Wash the membrane 3 times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane 3 times with TBST.

-

-

Detection and Analysis: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. To normalize the data, strip the membrane and re-probe with an antibody for total ERK1/2. Quantify band intensities using densitometry software.

Protocol: Whole-Cell Patch-Clamp Recording in NG108-15 Cells

This protocol details the measurement of 5-HT3 receptor-mediated currents and their inhibition by this compound.

-

Cell Culture: Culture NG108-15 cells in DMEM supplemented with 10% FBS, HAT supplement, and penicillin-streptomycin. For recording, plate cells on glass coverslips 24-48 hours prior to the experiment. Differentiation can be induced by reducing serum and adding db-cAMP to enhance neuronal characteristics.[15]

-

Solutions:

-

External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.3 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH.[16] Cesium is used to block potassium channels.

-

-

Pipette Fabrication: Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the internal solution.[17]

-

Recording Setup:

-

Place a coverslip in a recording chamber on an inverted microscope stage and perfuse with the external solution.

-

Using a micromanipulator, approach a target cell with the glass pipette.

-

Apply gentle positive pressure to keep the tip clean.

-

-

Giga-seal Formation and Whole-Cell Configuration:

-

Once touching the cell, release positive pressure and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal".[18]

-

Apply a brief, strong pulse of suction to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration.

-

-

Data Acquisition:

-

Using a patch-clamp amplifier and acquisition software, clamp the cell's membrane potential at -60 mV.

-

Apply serotonin (e.g., 30 µM) via a perfusion system to elicit an inward current characteristic of 5-HT3 receptor activation.

-

After the current returns to baseline (washout), co-apply serotonin with varying concentrations of this compound (e.g., 1 nM to 1 µM) to determine the inhibitory effect.

-

-

Analysis: Measure the peak amplitude of the inward current in the absence and presence of this compound. Plot the percentage of inhibition against the this compound concentration to calculate the IC50 value.

References

- 1. In silico and in vitro studies confirm this compound as a novel acetylcholinesterase and butyrylcholinesterase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound and Granisetron Binding Orientation in the 5-HT3 Receptor Determined by Unnatural Amino Acid Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. The anti-aggregation effects of this compound on platelets involve IP3 signaling and MAP kinase pathway, but not 5-HT3-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound attenuates hepatic injury via p38 MAPK-dependent pathway in a rat haemorrhagic shock model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 9. Modulation of CREB and its associated upstream signaling pathways in pesticide-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methamphetamine - Wikipedia [en.wikipedia.org]

- 11. Inhibitory effect of this compound on glycine response of dissociated rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. ppj.phypha.ir [ppj.phypha.ir]

- 15. mdpi.com [mdpi.com]

- 16. benchchem.com [benchchem.com]

- 17. Whole-cell patch-clamp recording and parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Improved patch-clamp techniques for high-resolution current recording from cells and cell-free membrane patches - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Off-Target Effects of Ondansetron In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ondansetron is a potent and selective antagonist of the serotonin (B10506) 5-HT3 receptor, widely prescribed for the prevention of nausea and vomiting, particularly in the context of chemotherapy and post-operative recovery.[1][2][3][4] While its on-target efficacy is well-established, a comprehensive understanding of its off-target interactions is crucial for a complete safety and pharmacological profile. Unintended interactions with other molecular targets can lead to adverse drug reactions and may also present opportunities for drug repurposing.[5] This technical guide provides an in-depth overview of the known in vitro off-target effects of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows to aid researchers in this area of investigation.

Data Presentation: Off-Target Interaction Profile of this compound

The following tables summarize the quantitative data on the in vitro off-target interactions of this compound with various ion channels, receptors, and enzymes.

Table 1: Inhibition of Ion Channels by this compound

| Target Ion Channel | Species | Experimental System | Key Parameter | Value | Reference(s) |

| hERG (human Ether-à-go-go-Related Gene) K+ Channel | Human | HEK-293 Cells | IC50 | 0.81 µM | [6] |

| Cardiac Na+ Channel (hH1) | Human | - | IC50 (at 3 Hz) | 88.5 µM | [6] |

| Small-Conductance Ca2+-Activated K+ (SK) Channel (hSK2) | Human | HEK-293 Cells | IC50 | 113 - 154 nM | [7] |

| Wild-Type SK2 Channel | Human | HEK-293 Cells | - | Inhibition at nM concentrations | [8][9] |

| p.F503L Variant SK2 Channel | Human | HEK-293 Cells | - | Inhibition at nM concentrations | [8][9] |

Table 2: Binding Affinities of this compound for Off-Target G-Protein Coupled Receptors (GPCRs)

| Target Receptor | Species | Radioligand | Key Parameter | Value (nM) | Reference(s) |

| Dopamine D2 Receptor | Rat | [3H]-Spiperone | Ki | >10,000 | [9][10] |

| Muscarinic M1 Receptor | - | [3H]-Pirenzepine | Ki | >10,000 | [10] |

| Muscarinic M2 Receptor | Rat | [3H]-N-Me-SCOPOL | Ki | >10,000 | [9][10] |

| Muscarinic M3 Receptor | - | [3H]-N-Me-SCOPOL | Ki | >10,000 | [10] |

| α2-Adrenergic Receptor | Rat | [3H]-Clonidine | Ki | >10,000 | [9][10] |

| δ-Opioid Receptor | Rat | [3H]-DADLE | Ki | >10,000 | [10] |

| κ-Opioid Receptor | - | [3H]-EKC | Ki | >10,000 | [10] |

| µ-Opioid Receptor | Rat | [3H]-Naloxone | Ki | >10,000 | [9] |

| Histamine H1 Receptor | - | [3H]-Mepyramine | Ki | >10,000 | [9][10] |

| Cholecystokinin CCK2 Receptor | Rat | [3H]-CCK-8 | Ki | 680 | [10] |

| Sigma-1 Receptor | - | - | Ki | 340 | [11] |

Table 3: Inhibition of Cholinesterases by this compound

| Enzyme | Source | Key Parameter | Value | Reference(s) |

| Acetylcholinesterase (AChE) | Human Erythrocytes | IC50 | 33 µM - 37.1 µM | [6][12][13][14][15] |

| Butyrylcholinesterase (BChE) | - | IC50 | 2.5 µM | [6][12][13][14] |

Experimental Protocols

Radioligand Binding Assay for GPCRs

This protocol is a generalized procedure for determining the binding affinity of this compound for a GPCR of interest.

1. Membrane Preparation:

-

Culture cells expressing the target GPCR to a high density.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[16]

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.[16]

-

Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[16]

-

Wash the membrane pellet by resuspension in fresh buffer and re-centrifugation.[16]

-

Resuspend the final pellet in a suitable buffer, determine protein concentration (e.g., using a BCA assay), and store at -80°C.[16]

2. Competitive Binding Assay:

-

In a 96-well plate, add in the following order:

-

Assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[16]

-

A range of concentrations of unlabeled this compound.

-

A fixed concentration of a suitable radioligand for the target receptor (typically at or below its Kd value).[17]

-

The prepared cell membranes (3-20 µg protein for cells or 50-120 µg for tissue).[16]

-

-

For determining non-specific binding, use a high concentration of a known, non-labeled competing ligand instead of this compound.[17]

-

Incubate the plate with gentle agitation to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[16][17]

3. Filtration and Counting:

-

Terminate the incubation by rapid vacuum filtration through a glass fiber filter (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).[16]

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[16][17]

-

Dry the filters and add a scintillation cocktail.[16]

-

Measure the radioactivity using a scintillation counter.[16]

4. Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain specific binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC50 value from the curve using non-linear regression analysis.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]

Whole-Cell Patch Clamp Electrophysiology for Ion Channel Blockade

This protocol describes the measurement of ion channel currents (e.g., hERG) in response to this compound.

1. Cell Preparation:

-

Culture a cell line stably expressing the ion channel of interest (e.g., HEK-293 cells expressing hERG).

-

Plate the cells onto glass coverslips at a suitable density for patch-clamping.

2. Electrophysiological Recording:

-

Place a coverslip with cells in a recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the cells with an extracellular solution.

-

Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the intracellular solution.

-

Approach a single cell with the patch pipette and form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

-

Rupture the membrane patch under the pipette tip by applying gentle suction to achieve the whole-cell configuration.[18]

3. Voltage-Clamp Protocol:

-

Clamp the cell membrane potential at a holding potential where the channels of interest are predominantly in a closed state.

-

Apply a specific voltage-step protocol to elicit channel opening and measure the resulting ionic currents. For example, for hERG channels, a depolarizing pulse can be applied to activate the channels, followed by a repolarizing step to measure the tail current.[19]

-

Record baseline currents in the absence of the drug.

4. Drug Application:

-

Perfuse the cell with the extracellular solution containing a known concentration of this compound.

-

After a stable drug effect is achieved, record the currents again using the same voltage-clamp protocol.

-

To determine the IC50, repeat the experiment with a range of this compound concentrations.

5. Data Analysis:

-

Measure the amplitude of the relevant current (e.g., peak or tail current) before and after drug application.

-

Calculate the percentage of current inhibition for each this compound concentration.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data with a Hill equation to determine the IC50.

Cell-Based Functional Assay: Calcium Flux

This protocol is for assessing the functional consequences of this compound's interaction with GPCRs that signal through calcium mobilization (e.g., Gq-coupled receptors).

1. Cell Preparation and Dye Loading:

-

Seed cells expressing the target GPCR into a 96-well microplate.

-

Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in a solution containing the dye.[20]

-

After the loading period, wash the cells to remove the excess dye.[20]

2. Compound Preparation:

-

Prepare a compound plate containing serial dilutions of this compound.

-

Include wells with a known agonist for the receptor as a positive control and wells with buffer as a negative control.

3. Calcium Flux Measurement:

-

Use a fluorescence microplate reader (e.g., a FlexStation or similar instrument) capable of kinetic reading and automated compound addition.[20]

-

Establish a baseline fluorescence reading for each well.

-

Add the this compound solutions (or controls) to the cell plate and immediately begin recording the fluorescence intensity over time.

-

If testing for antagonistic activity, pre-incubate the cells with this compound before adding the agonist.

4. Data Analysis:

-

The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.

-

Quantify the response, for example, by measuring the peak fluorescence intensity or the area under the curve.

-

For agonistic effects, plot the response against the this compound concentration to determine the EC50.

-

For antagonistic effects, plot the inhibition of the agonist response against the this compound concentration to determine the IC50.

Mandatory Visualizations

Signaling Pathway of the 5-HT3 Receptor

Caption: Signaling pathway of the 5-HT3 receptor and its modulation by this compound.

Experimental Workflow for Investigating Off-Target Effects

Caption: A generalized experimental workflow for identifying and characterizing off-target effects.

This compound Interaction with Cardiac Ion Channels

Caption: this compound's interaction with key cardiac ion channels and the resulting electrophysiological consequences.

References

- 1. Pharmacology and preclinical antiemetic properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound and Granisetron Binding Orientation in the 5-HT3 Receptor Determined by Unnatural Amino Acid Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]

- 8. bu.edu [bu.edu]

- 9. Comparative study of the affinities of the 5-HT3 receptor antagonists, YM060, YM114 (KAE-393), granisetron and this compound in rat vagus nerve and cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. Development of high-affinity 5-HT3 receptor antagonists. Structure-affinity relationships of novel 1,7-annelated indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. discovery.researcher.life [discovery.researcher.life]

- 14. In silico and in vitro studies confirm this compound as a novel acetylcholinesterase and butyrylcholinesterase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The inhibition of acetylcholinesterase by dantrolene and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. benchchem.com [benchchem.com]

- 18. Whole Cell Patch Clamp Protocol [protocols.io]

- 19. sophion.com [sophion.com]

- 20. m.youtube.com [m.youtube.com]

The Role of Ondansetron in Modulating Gastrointestinal Motility: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ondansetron, a selective 5-HT3 receptor antagonist, is a well-established antiemetic agent. Beyond its effects on the central nervous system, this compound exerts a significant influence on gastrointestinal (GI) motility. This technical guide provides an in-depth analysis of the mechanisms of action, physiological effects, and therapeutic applications of this compound in the context of GI motility. It summarizes key quantitative data from clinical and preclinical studies, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in gastroenterology and pharmacology.

Introduction

Serotonin (B10506) (5-hydroxytryptamine, 5-HT) is a critical signaling molecule in the gastrointestinal tract, regulating virtually all aspects of digestive function, including motility, secretion, and sensation.[1] Enterochromaffin cells in the gut mucosa are the primary source of 5-HT in the body.[2] Upon release, 5-HT activates a variety of receptor subtypes, with the 5-HT3 receptor playing a pivotal role in mediating rapid, excitatory neurotransmission in the enteric nervous system (ENS).[3][4] The 5-HT3 receptor is a ligand-gated ion channel, and its activation on enteric neurons contributes to the initiation and propagation of peristaltic and secretory reflexes.[3][5]

This compound's primary mechanism of action is the selective blockade of these 5-HT3 receptors.[6] This antagonism occurs at both central and peripheral sites. Peripherally, this compound blocks 5-HT3 receptors on vagal afferent nerve endings in the GI tract, which is the principal mechanism for its antiemetic effect.[6][7] This blockade also directly impacts GI motility, forming the basis for its therapeutic investigation in motility disorders.

Mechanism of Action: The 5-HT3 Receptor Signaling Pathway

The 5-HT3 receptor is a pentameric ligand-gated ion channel composed of five subunits arranged around a central pore.[8][9] Upon binding of serotonin, the channel opens, allowing for the rapid influx of cations, primarily Na+ and Ca2+, leading to depolarization of the neuron.[10]

The signaling cascade initiated by 5-HT3 receptor activation in an enteric neuron involves the following key steps:

-

Serotonin Release: Mechanical or chemical stimuli in the gut lumen trigger the release of 5-HT from enterochromaffin cells.[11]

-

Receptor Binding: 5-HT diffuses across the lamina propria and binds to 5-HT3 receptors on the terminals of intrinsic and extrinsic primary afferent neurons.[3]

-

Ion Channel Opening & Depolarization: This binding induces a conformational change in the receptor, opening the ion channel and leading to a rapid influx of Na+ and Ca2+.[10]

-

Neuronal Excitation: The resulting depolarization generates an excitatory postsynaptic potential (EPSP), which can trigger an action potential.[3]

-

Downstream Effects: This neuronal activation propagates signals within the ENS, influencing smooth muscle contraction and relaxation, as well as intestinal secretion.[5]

This compound acts as a competitive antagonist at the 5-HT binding site on the 5-HT3 receptor, preventing channel opening and subsequent neuronal depolarization.[7]

Effects of this compound on Gastrointestinal Motility

This compound's impact on GI motility is region-specific.

Gastric Emptying

Studies in healthy volunteers and patients with diabetic gastroenteropathy have consistently shown that this compound has no significant effect on the gastric emptying of solids.[12][13] For instance, a randomized, crossover study in healthy volunteers found the average gastric half-emptying time (T1/2) to be 85.5 minutes with this compound compared to 86 minutes with placebo (P=0.082).[13] Similarly, in patients with diabetic gastroenteropathy, this compound did not affect the T1/2 of gastric emptying.[12] While this compound may reduce symptoms of fullness and belching during lipid infusion, it does not appear to have a prokinetic effect on the stomach.[14]

Small Intestinal Transit

Single intravenous doses of this compound in healthy subjects have been shown to have no effect on small intestinal transit time.[15]

Colonic Motility

In contrast to its effects on the upper GI tract, multiday administration of this compound has been shown to slow colonic transit in healthy subjects.[15] This effect is the basis for its therapeutic use in diarrhea-predominant irritable bowel syndrome (IBS-D). Clinical trials have demonstrated that this compound significantly increases whole gut transit time.[8]

Therapeutic Applications in Gastrointestinal Motility Disorders

Irritable Bowel Syndrome with Diarrhea (IBS-D)

This compound has emerged as a valuable treatment option for IBS-D. It improves stool consistency, reduces stool frequency and urgency, and alleviates bloating.[16] A randomized controlled trial showed that this compound significantly improved stool consistency, with a mean difference in the Bristol Stool Form score of -0.9 compared to placebo.[16] The same study reported a significant reduction in the number of days with urgency and the frequency of defecation in the this compound group.[16]

Gastroparesis

While this compound is not a prokinetic agent and does not accelerate gastric emptying, it is frequently used off-label to manage the symptoms of nausea and vomiting associated with gastroparesis.[17] A study in patients with diabetic gastroenteropathy showed that this compound significantly reduced the severity of fullness and belching during enteral lipid infusion.[17]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various gastrointestinal parameters from key clinical trials.

Table 1: Effect of this compound on Gastrointestinal Transit Time

| Parameter | Patient Population | This compound Dose | Change with this compound | Change with Placebo | P-value | Citation |

| Whole Gut Transit Time (hours) | IBS-D | 4 mg titrated up to 24 mg/day for 12 weeks | +3.8 (SD 9.1) | -2.2 (SD 10.3) | 0.01 | [8] |

| Gastric Emptying T1/2 (minutes) | Healthy Volunteers | 8 mg IV (single dose) | 85.5 | 86.0 | 0.082 | [13] |

| Gastric Emptying T1/2 (minutes) | Diabetic Gastroenteropathy | 8 mg three times daily for 4 weeks | 156 (SD 66) | 158 (SD 66) | 0.89 | [17] |

Table 2: Effect of this compound on IBS-D Symptoms

| Symptom | Measurement | This compound Group | Placebo Group | P-value | Citation |

| Stool Consistency | Mean difference in Bristol Stool Form Scale | -0.9 (95% CI -1.1 to -0.6) | - | <0.001 | [16] |

| Stool Consistency Responders | % of patients with improvement | 67.6% | 51.2% | 0.07 | [8] |

| Stool Frequency | Mean reduction in daily stools | - | - | 0.002 | [16] |

| Urgency | Mean reduction in days with urgency | - | - | <0.001 | [16] |

| Bloating | Mean reduction in bloating score | - | - | 0.002 | [16] |

| Abdominal Pain Responders | % of patients with pain reduction | 46.0% | 37.2% | 0.32 | [8] |

| FDA-defined Responders | % of patients | 40.5% | 27.9% | 0.19 | [8] |

Experimental Protocols

This section details the methodologies for key experiments cited in this guide.

Measurement of Gastric Emptying (Scintigraphy)

-

Principle: This technique involves radiolabeling a standardized meal to non-invasively measure the rate of its passage from the stomach.[18]

-

Protocol:

-

Patient Preparation: Patients fast overnight. Medications that could affect gastric motility are withheld for a specified period before the study.[18]

-

Test Meal: A standardized low-fat, egg-white meal is typically used. The meal is labeled with a radiotracer, commonly 99mTc-sulfur colloid.[18]

-